molecular formula C5H14ClNO B1435420 (2R)-3-methoxybutan-2-amine hydrochloride CAS No. 1807938-53-9

(2R)-3-methoxybutan-2-amine hydrochloride

Cat. No. B1435420
M. Wt: 139.62 g/mol
InChI Key: DPBIECBIEIBOCT-FVYOBFAJSA-N
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Description

(2R)-3-methoxybutan-2-amine hydrochloride, also known as dexmedetomidine, is a highly selective alpha-2 adrenergic receptor agonist that is used as a sedative and analgesic agent in clinical settings. It has been shown to have a wide range of potential applications in scientific research due to its unique pharmacological properties.

Scientific Research Applications

Enzymatic Resolution and Synthesis

(2R)-3-methoxybutan-2-amine hydrochloride, under its synonym (R)-carnitine hydrochloride, has been synthesized through the enzymatic resolution of racemic 3-hydroxy-4-(tosyloxy)butanenitrile. The process involved various lipases in different solvents, followed by treatment with aqueous ammonia and then conc. HCl solution, leading to the production of (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Potential Analgesic Synthesis

The compound has been involved in the synthesis of new opioidic structures. For instance, (−)-(2S,3S)-1-Dimethylamino-3-(3-methoxy-phenyl)-2-methyl-pentan-3-ol hydrochloride was directly dehydroxylated to a new opioidic analog, showcasing pronounced analgesic efficiency (Wissler, Jagusch, Sundermann, & Hoelderich, 2007).

Chemical Synthesis Intermediates

This compound has also been synthesized as an intermediate for important medical applications. A study detailed the synthesis of 2-alkoxypentan-3-amine hydrochlorides, including 2-methoxypentan-3-amine hydrochloride, through a process involving alkylation, Grignard reaction, reduction, amination, and salt-forming, serving as significant medical intermediates (Zhang, 2009).

Solvent Applications

Interestingly, 3-methoxybutan-2-one has been evaluated as a bio-based solvent, indicating a potential solvent application area for related compounds like (2R)-3-methoxybutan-2-amine hydrochloride. The study highlighted its use in replacing carcinogenic halogenated solvents in certain applications due to its renewable and less toxic nature (Jin et al., 2021).

Biocatalysis

The compound has been implicated in biocatalytic processes. For example, a study demonstrated the efficient synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes using amine dehydrogenases (AmDHs) without any protein engineering. This highlighted its use in the synthesis of small, optically active molecules, particularly short-chain chiral amines, which are crucial in the chemical industry and as pharmaceutical precursors (Ducrot et al., 2021).

properties

IUPAC Name

(2R)-3-methoxybutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4(6)5(2)7-3;/h4-5H,6H2,1-3H3;1H/t4-,5?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBIECBIEIBOCT-FVYOBFAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-methoxybutan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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